1-Stearoyl-sn-glycero-3-phosphocholine (CAS: 19420-57-6), commonly referred to as LPC(18:0), is a fully saturated, 18-carbon lysophospholipid characterized by a single acyl chain and a phosphocholine headgroup. In industrial and advanced laboratory procurement, it is primarily valued for its extreme hydrophobicity relative to shorter-chain lysolipids, which translates to an ultra-low critical micelle concentration (CMC) of approximately 0.4 µM [1]. Unlike diacyl phospholipids that spontaneously form bilayers, LPC(18:0) acts as a highly potent micelle-forming surfactant and membrane-modulating excipient. Its fully saturated stearoyl tail provides exceptional oxidative stability compared to unsaturated analogs, making it a critical raw material for polysorbate-free biologic formulations, targeted liposomal drug delivery systems, and precision lipidomic standardization .
Substituting LPC(18:0) with shorter-chain analogs like LPC(16:0) or unsaturated variants like LPC(18:1) fundamentally alters phase behavior, micellar dynamics, and formulation stability. Because CMC is exponentially dependent on acyl chain length, LPC(16:0) requires significantly higher molar concentrations to achieve interfacial stabilization, which can introduce unacceptable levels of free monomer toxicity in cell-facing applications [1]. Conversely, substituting with LPC(18:1) introduces a carbon-carbon double bond that serves as a primary site for lipid peroxidation, severely compromising the shelf-life of pharmaceutical formulations [2]. Furthermore, in liposomal engineering, the specific geometric packing parameter of the 18-carbon saturated chain is required to achieve precise membrane destabilization and cellular uptake profiles that shorter or kinked chains cannot replicate [3].
The acyl chain length of lysophospholipids directly dictates their thermodynamic drive to self-assemble. Quantitative measurements establish the CMC of LPC(18:0) at approximately 0.4 µM (0.0002 mg/mL). In direct contrast, the closest saturated analog, LPC(16:0), exhibits a CMC of 7–10 µM (0.001 mg/mL), while shorter chains like LPC(14:0) reach up to 43 µM[1]. This >20-fold reduction in CMC allows LPC(18:0) to form stable micelles and saturate liquid-air interfaces at vastly lower concentrations.
| Evidence Dimension | Critical Micelle Concentration (CMC) |
| Target Compound Data | LPC(18:0): ~0.4 µM (0.0002 mg/mL) |
| Comparator Or Baseline | LPC(16:0): 7–10 µM (0.001 mg/mL) |
| Quantified Difference | >20-fold lower concentration required for micellization |
| Conditions | Aqueous buffer and cell culture media at room temperature |
Enables the use of minimal surfactant concentrations in sensitive biologic formulations, reducing the risk of free-monomer cytotoxicity.
In the development of parenteral monoclonal antibody (mAb) formulations, polysorbates (e.g., PS80) are increasingly being phased out due to oxidative degradation issues. LPC(18:0) demonstrates a profound advantage as an interfacial stabilizer. While PS80 has a CMC of 0.007 mg/mL and an equilibrium interfacial tension (IFT) of 45.3 mN/m, LPC(18:0) achieves interfacial micellization at just 0.0002 mg/mL. This ultra-high affinity for the air-liquid interface prevents protein aggregation during freeze-thaw stress far more efficiently than polymeric surfactants.
| Evidence Dimension | Surfactant mass efficiency (CMC) for biologic stabilization |
| Target Compound Data | LPC(18:0): 0.0002 mg/mL |
| Comparator Or Baseline | Polysorbate 80 (PS80): 0.007 mg/mL |
| Quantified Difference | 35-fold lower mass concentration required to achieve micellization |
| Conditions | Parenteral monoclonal antibody formulation screening |
Justifies the procurement of LPC(18:0) to replace degradation-prone polysorbates in next-generation biologic excipient platforms.
The incorporation of single-chain lysolipids into traditional diacyl liposomes alters bilayer packing and membrane fluidity. When LPC(18:0) is engineered into standard liposomes (forming LPC-Lip), the modified nanocarriers exhibit significantly enhanced cellular uptake in 4T1 tumor models compared to unmodified baseline liposomes. This structural disruption facilitates better membrane fusion and intracellular cargo release without introducing the oxidative instability inherent to unsaturated lipids like LPC(18:1) [1].
| Evidence Dimension | Intracellular delivery efficiency and cytotoxic activity |
| Target Compound Data | LPC(18:0)-engineered liposomes (LPC-Lip) |
| Comparator Or Baseline | Unmodified standard liposomes (Lip) |
| Quantified Difference | Significant enhancement in 4T1 cellular uptake and tumor growth inhibition |
| Conditions | 4T1 tumor-bearing in vivo models and in vitro assays |
Proves LPC(18:0) is a highly functional additive for optimizing the pharmacokinetic profiles of liposomal therapeutics.
Due to its ultra-low CMC (0.0002 mg/mL) and high interfacial affinity, LPC(18:0) is a prime candidate for stabilizing monoclonal antibodies against freeze-thaw and agitation stress, avoiding the oxidative and hydrolytic degradation pathways associated with Polysorbate 20 and 80.
Procured for advanced drug delivery systems where inserting a saturated, single-chain lipid (LPC 18:0) into a diacyl bilayer precisely tunes phase transition temperatures and enhances cellular uptake of the liposomal payload [1].
Serves as an essential, stable internal standard in LC-MS/MS workflows. Its fully saturated 18-carbon chain provides a critical baseline for distinguishing between saturated lysolipids and structurally similar but biologically divergent unsaturated species (e.g., LPC 18:1) in clinical plasma samples [2].